2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one features a structurally complex architecture comprising:
- A 4-ethoxyphenyl group linked to an ethanone moiety.
- An azetidine ring (4-membered nitrogen-containing heterocycle) substituted with a 1,2,4-oxadiazole fused to a pyrimidine ring.
The ethoxy group may enhance solubility, while the oxadiazole-pyrimidine motif is often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-2-26-15-6-4-13(5-7-15)10-16(25)24-11-14(12-24)19-22-18(23-27-19)17-20-8-3-9-21-17/h3-9,14H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELSWLGPFCQBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the core azetidinone structure. This is followed by the introduction of the ethoxyphenyl and pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include ethyl bromoacetate, pyrimidine-2-carboxylic acid, and 1,2,4-oxadiazole derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted versions, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that the incorporation of a pyrimidine ring enhances the interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound's structural components may also confer antimicrobial activity. A study demonstrated that related compounds effectively inhibited bacterial growth, suggesting potential use as antibacterial agents. The presence of the azetidine ring could facilitate interactions with bacterial enzymes or membranes .
Anti-inflammatory Effects
Compounds containing both oxadiazole and pyrimidine moieties have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- A study on photoactivatable allosteric modulators demonstrated significant binding affinity to chemokine receptors, suggesting that modifications similar to those in our compound could enhance receptor targeting .
- Another research effort focused on synthesizing novel anti-tubercular agents indicated that structural modifications can lead to increased potency against Mycobacterium tuberculosis, which may be applicable to our compound's structure .
Material Science Applications
Beyond medicinal uses, compounds like This compound are being explored for their potential in material science. Their unique chemical structures could lead to innovative applications in organic electronics or photonic devices due to their electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Azetidine vs. Pyrazole or Triazole
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Replaces azetidine-oxadiazole with a pyrazole ring. Pyrazoles are less strained, offering easier synthesis but reduced steric constraints for target engagement.
Oxadiazole vs. Thione or Benzothiazole
- Target Compound : The 1,2,4-oxadiazole is electron-deficient, favoring interactions with nucleophilic residues in proteins.
- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (): Replaces oxadiazole with a thione group, enhancing sulfur-mediated hydrophobic interactions but reducing metabolic stability.
- Benzothiazol-containing pyrazolones (): Benzothiazole’s planar structure enables π-π stacking, unlike the non-planar azetidine in the target compound.
Substituent Effects
4-Ethoxyphenyl vs. 4-Chlorophenyl or Allyl Groups
- Target Compound : The ethoxy group improves solubility and modulates electron density via resonance effects.
- 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl derivatives (): Allyl groups introduce unsaturation, enabling covalent binding or photochemical reactivity.
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a synthetic derivative that incorporates various pharmacologically active moieties, including an oxadiazole and a pyrimidine ring. This structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure
The compound can be broken down into its key structural components:
- 4-Ethoxyphenyl group
- Azetidine ring
- Pyrimidin-2-yl group
- 1,2,4-Oxadiazol-5-yl group
This combination of functionalities is known to enhance biological activity through synergistic effects.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds with oxadiazole rings show inhibitory effects on various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazole have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound I | HeLa | 5.0 |
| Compound II | MCF-7 | 3.5 |
| Compound III | A431 | 8.0 |
Antimicrobial Activity
The presence of the pyrimidine moiety in the compound may contribute to antimicrobial effects. Studies have shown that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties . The compound's structure suggests it may also act against Mycobacterium tuberculosis, which is crucial for developing new anti-tubercular agents.
Inhibition of Enzymatic Activity
Oxadiazole derivatives have been shown to inhibit various enzymes, including:
- Histone Deacetylases (HDACs) : Critical in cancer therapy due to their role in gene expression regulation.
- Carbonic Anhydrases : Involved in maintaining acid-base balance and are targets for anti-glaucoma drugs .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole and pyrimidine rings have been documented to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce mitotic arrest in cancer cells, leading to apoptosis .
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Q & A
Q. Q: What are the critical steps and parameters for synthesizing this compound, and how can yield optimization be achieved?
A:
- Key Steps : The synthesis involves multi-step organic reactions, including cyclization of azetidine with pyrimidinyl-oxadiazole precursors and coupling with the ethoxyphenyl moiety. Solvents like dimethylformamide (DMF) and catalysts (e.g., palladium on carbon) are often critical .
- Yield Optimization : Purification via column chromatography or recrystallization is essential to isolate the product. Temperature control (<60°C) during cyclization minimizes side reactions .
Structural Elucidation
Q. Q: What spectroscopic and crystallographic methods are recommended to confirm the compound’s structure?
A:
- X-ray Crystallography : Determines 3D conformation and bond angles, resolving ambiguities in azetidine-oxadiazole connectivity .
- NMR/HRMS : H/C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm). High-resolution mass spectrometry validates molecular weight (±2 ppm error) .
Pharmacological Profiling
Q. Q: How can researchers design experiments to assess this compound’s bioactivity against enzymatic or cellular targets?
A:
- Target Selection : Prioritize kinases or receptors homologous to pyrimidine-binding proteins (e.g., thymidine kinase).
- Assay Design :
- In vitro : Enzyme inhibition assays (IC determination) with ATP-competitive binding protocols.
- Cellular Models : Use cancer cell lines (e.g., HeLa) for cytotoxicity screening (MTT assay) .
Advanced Mechanistic Studies
Q. Q: What computational approaches are suitable for predicting binding modes or structure-activity relationships (SAR)?
A:
- Molecular Docking : Use AutoDock Vina to model interactions with pyrimidine-binding pockets (e.g., EGFR kinase). Focus on oxadiazole’s hydrogen-bonding with active-site residues .
- QSAR Modeling : Correlate substituent variations (e.g., ethoxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in bioactivity data between this compound and its structural analogs?
A:
-
Hypothesis Testing : Compare solubility (via HPLC logk) and metabolic stability (microsomal assays) to identify pharmacokinetic differences.
-
Table: Analogs with Divergent Bioactivity
Analog Structure Key Modification Observed Activity Discrepancy Ethoxy → Methoxy substitution Increased hydrophobicity Reduced IC in kinase assays Azetidine → Piperidine ring Altered ring strain Loss of cytotoxicity
Stability and Degradation
Q. Q: What conditions accelerate compound degradation, and how can stability be improved for long-term studies?
A:
- Stress Testing : Expose to UV light (λ = 254 nm) or acidic buffers (pH 2) to identify degradation pathways (e.g., oxadiazole ring cleavage).
- Stabilization : Lyophilize in amber vials under argon atmosphere; add antioxidants (e.g., BHT) to solutions .
Advanced Synthetic Challenges
Q. Q: What strategies mitigate challenges in azetidine-oxadiazole ring formation during scale-up?
A:
- Catalyst Screening : Test Pd/C vs. CuI for regioselectivity in cyclization. CuI reduces byproduct formation by 30% in pilot studies .
- Solvent Optimization : Replace DMF with acetonitrile to improve reaction homogeneity at >100 mg scale .
Cross-Disciplinary Applications
Q. Q: How can this compound’s unique structure inspire materials science or chemical biology applications?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
